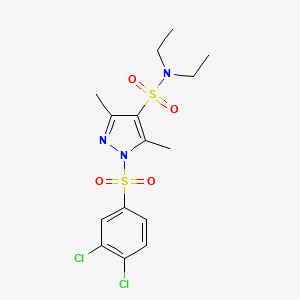
1-(3,4-dichlorobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-dichlorobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19Cl2N3O4S2 and its molecular weight is 440.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,4-Dichlorobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, which have garnered attention for their diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antiproliferative effects, cytotoxicity, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. Characterization techniques such as Fourier transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis are employed to confirm the structure of the synthesized compound.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the antiproliferative effects of several derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that certain derivatives showed promising activity with half-maximal inhibitory concentration (IC50) values indicating effective inhibition of cell proliferation without significant cytotoxicity .
| Compound | IC50 (µM) | Cell Line Tested | Cytotoxicity |
|---|---|---|---|
| MR-S1-13 | 12.5 | U937 | Non-cytotoxic |
| MR-S1-5 | 30.0 | U937 | Non-cytotoxic |
Cytotoxicity Studies
The cytotoxicity of this compound was assessed using lactate dehydrogenase (LDH) release assays. These assays confirmed that the compound does not exhibit significant cytotoxic effects on normal human cells at therapeutic concentrations .
The mechanism of action for pyrazole sulfonamides often involves inhibition of key enzymes involved in cellular processes. For instance, these compounds are known to inhibit protein glycation and exhibit antibacterial and antifungal properties. The presence of the sulfonamide group is crucial for these interactions, as it enhances binding affinity to target enzymes .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole sulfonamides:
- Anticancer Activity : A derivative similar to this compound was tested against breast cancer cell lines and showed a reduction in cell viability by over 70% at concentrations below 20 µM .
- Antibacterial Effects : In another study, derivatives were tested against various bacterial strains including E. coli and S. aureus. The compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O4S2/c1-5-19(6-2)26(23,24)15-10(3)18-20(11(15)4)25(21,22)12-7-8-13(16)14(17)9-12/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTDNEFYPFVTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














